L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline
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Overview
Description
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is a peptide compound composed of the amino acids tryptophan, leucine, lysine, asparagine, glycine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products Formed
Oxidation: Kynurenine, formylkynurenine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-α-glutamyl-L-alanyl-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-histidyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-lysyl-L-alanyl-L-cysteinyl-L-α-glutamyl-L-alanine .
- L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine .
Uniqueness
L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
820977-69-3 |
---|---|
Molecular Formula |
C36H54N10O9 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2S)-1-[2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H54N10O9/c1-20(2)14-26(44-32(50)23(38)15-21-17-40-24-9-4-3-8-22(21)24)35(53)43-25(10-5-6-12-37)34(52)45-27(16-29(39)47)33(51)42-18-30(48)41-19-31(49)46-13-7-11-28(46)36(54)55/h3-4,8-9,17,20,23,25-28,40H,5-7,10-16,18-19,37-38H2,1-2H3,(H2,39,47)(H,41,48)(H,42,51)(H,43,53)(H,44,50)(H,45,52)(H,54,55)/t23-,25-,26-,27-,28-/m0/s1 |
InChI Key |
HFZOKWWUBXUTSV-BLVAWXTGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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